1-[(4-fluorophenyl)methoxy]-1H-imidazole

Synthetic Chemistry Heterocyclic Chemistry Medicinal Chemistry

This N-1 4-fluorobenzyloxy imidazole is a critical building block for medicinal chemistry, offering unique electronic and steric properties versus non-fluorinated analogs. The para-fluorine atom modulates lipophilicity (cLogP ~1.56) and enhances cytotoxic potency in lepidiline-type alkaloids. It serves as a direct precursor to non-symmetric 1,3-dialkoxyimidazolium salts for p38α MAPK, CK1δ, and JAK2 kinase inhibitor programs. Ensure batch-to-batch consistency for reproducible SAR and ADME model validation.

Molecular Formula C10H9FN2O
Molecular Weight 192.193
CAS No. 320424-26-8
Cat. No. B2702761
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name1-[(4-fluorophenyl)methoxy]-1H-imidazole
CAS320424-26-8
Molecular FormulaC10H9FN2O
Molecular Weight192.193
Structural Identifiers
SMILESC1=CC(=CC=C1CON2C=CN=C2)F
InChIInChI=1S/C10H9FN2O/c11-10-3-1-9(2-4-10)7-14-13-6-5-12-8-13/h1-6,8H,7H2
InChIKeyHOSUCVXBKMIXFO-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

Structure & Identifiers


Interactive Chemical Structure Model





1-[(4-Fluorophenyl)methoxy]-1H-imidazole (CAS 320424-26-8): Chemical Identity and Procurement Context


1-[(4-Fluorophenyl)methoxy]-1H-imidazole (CAS 320424-26-8) is an N-alkoxyimidazole derivative with molecular formula C10H9FN2O and molecular weight 192.19 . The compound features an imidazole ring bearing a 4-fluorobenzyloxy substituent at the N-1 position, a structural motif that distinguishes it from conventional N-alkylimidazoles and enables unique reactivity profiles in heterocyclic synthesis [1]. As a research-use-only chemical reagent, it serves primarily as a synthetic intermediate and structural building block rather than a terminal active pharmaceutical ingredient .

Procurement Risks with Generic Substitution of 1-[(4-Fluorophenyl)methoxy]-1H-imidazole (CAS 320424-26-8)


Substituting 1-[(4-fluorophenyl)methoxy]-1H-imidazole with a structurally similar N-alkoxyimidazole or N-benzylimidazole analog introduces significant experimental variability due to the unique electronic and steric effects of the 4-fluorobenzyloxy moiety. The fluorine atom at the para position alters the electron density distribution of the aromatic ring, which directly influences both the compound's reactivity in downstream O-alkylation and cross-coupling reactions and its physicochemical properties including lipophilicity [1]. In medicinal chemistry applications, the 4-fluorophenyl group has been shown to amplify cytotoxic properties relative to non-fluorinated analogs [2], making batch-to-batch consistency and structural fidelity critical for reproducible SAR studies. Generic substitution without verified structural equivalence may therefore compromise reaction yields, biological assay outcomes, and the interpretability of structure-activity relationship data.

Quantitative Differentiation Evidence for 1-[(4-Fluorophenyl)methoxy]-1H-imidazole (CAS 320424-26-8) Against In-Class Alternatives


Synthetic Utility in Fluorinated Lepidiline Analogue Synthesis

1-[(4-Fluorophenyl)methoxy]-1H-imidazole serves as a key intermediate in the synthesis of fluorinated oxa-lepidiline analogues via O-benzylation of imidazole N-oxides, a transformation not accessible using simple N-benzylimidazole analogs [1]. The compound enables access to non-symmetric 1,3-dialkoxyimidazolium salts that constitute a distinct chemotype with demonstrated cytotoxic activity [2].

Synthetic Chemistry Heterocyclic Chemistry Medicinal Chemistry

Synthetic Yield Comparison: 4-Fluorobenzyl vs. Benzyl Imidazole N-Oxide O-Alkylation

In the O-alkylation of 2-unsubstituted imidazole N-oxides, the 4-fluorobenzyl bromide electrophile yields the corresponding 1-[(4-fluorophenyl)methoxy]-1H-imidazole product in 65% isolated yield, whereas the unsubstituted benzyl bromide provides the benzyloxy analog in 72% yield under identical conditions [1]. The modest 7% yield differential reflects the electronic influence of the para-fluoro substituent on the electrophilicity of the benzylic carbon.

Synthetic Chemistry Heterocyclic Chemistry Reaction Optimization

Computed Lipophilicity (logP) and Predicted ADME Profile Differentiation

The 4-fluorobenzyloxy substituent confers distinct lipophilicity compared to non-fluorinated N-benzyloxy analogs. While experimental logP data for the target compound is not available, computational predictions estimate logP at approximately 1.6 [1] or CLogP of 1.56 [2]. The para-fluoro substitution on the benzyloxy moiety typically increases lipophilicity relative to unsubstituted benzyloxy derivatives, which may influence membrane permeability and pharmacokinetic behavior in downstream biological applications [3].

Computational Chemistry ADME Prediction Medicinal Chemistry

Role in 4-Fluorophenyl-Imidazole Kinase Inhibitor Scaffold Development

The 4-fluorophenyl-imidazole scaffold, of which 1-[(4-fluorophenyl)methoxy]-1H-imidazole is a representative N-alkoxy derivative, has been validated in kinase inhibitor development programs. In a systematic SAR study, 4-(4'-fluorophenyl)imidazoles demonstrated selective inhibition of p38α MAPK (IC50 = 96–250 nM), CK1δ (IC50 = 89 nM), and JAK2 (IC50 = 62 nM) depending on C-2 and C-5 substitution patterns [1]. While the target compound itself was not directly assayed, it provides the core 4-fluorophenyl-imidazole pharmacophore essential for this kinase inhibition profile.

Kinase Inhibition p38α MAPK CK1δ JAK2 Medicinal Chemistry

Recommended Application Scenarios for 1-[(4-Fluorophenyl)methoxy]-1H-imidazole (CAS 320424-26-8) Based on Verified Differentiation Evidence


Synthesis of Fluorinated Imidazolium Alkaloid Analogues

This compound is ideally suited for synthetic chemistry laboratories engaged in the preparation of fluorinated oxa-lepidiline analogues and related imidazolium alkaloid derivatives. The O-benzylation of imidazole N-oxides with 4-fluorobenzyl bromide yields the target N-alkoxyimidazole, which serves as a precursor to non-symmetric 1,3-dialkoxyimidazolium salts [1]. Researchers should account for the 65% isolated yield observed for this specific transformation and anticipate a 7% yield reduction relative to unsubstituted benzyl analogs [2] when planning multi-step synthetic sequences.

Structure-Activity Relationship Studies on Fluorinated Heterocyclic Cytotoxics

Investigators examining the impact of fluorine substitution on cytotoxic potency in imidazolium alkaloid series will benefit from this compound as a key building block. Studies demonstrate that the introduction of fluorine, trifluoromethyl, or trifluoromethoxy substituents amplifies cytotoxic properties in lepidiline analogues [1]. The 4-fluorobenzyloxy group in this compound provides a defined starting point for comparative SAR evaluation against non-fluorinated (benzyloxy), chloro-substituted, or other halogenated variants.

Kinase Inhibitor Scaffold Exploration and Diversification

Medicinal chemistry programs targeting p38α MAPK, CK1δ, or JAK2 kinases may utilize this compound as a core scaffold for further derivatization. The 4-fluorophenyl-imidazole framework has demonstrated IC50 values ranging from 62 nM to 250 nM against these kinases following appropriate C-2 and C-5 functionalization [1]. This compound provides the N-1 alkoxy-protected imidazole core that can be elaborated via cross-coupling, click chemistry, or direct C-H functionalization to access kinase inhibitor candidates with tunable selectivity and improved aqueous solubility profiles [1].

Computational Chemistry and ADME Prediction Model Validation

This compound serves as a suitable test article for validating in silico ADME prediction models, particularly those estimating lipophilicity (logP) and related physicochemical parameters for N-alkoxyimidazoles. With predicted logP values of approximately 1.6 [1] and CLogP of 1.56 [2], it provides a defined data point for calibrating computational tools. Procurement of high-purity material enables experimental determination of actual logP, solubility, and permeability, which can then be used to refine predictive algorithms for fluorinated heterocyclic compound libraries.

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